molecular formula C22H16N4O4 B2901019 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1797959-99-9

2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2901019
CAS No.: 1797959-99-9
M. Wt: 400.394
InChI Key: CQAOIJNRADPILG-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohol with hydroxylamine.

    Synthesis of furan-2-yl-1,2,4-oxadiazole: This involves the reaction of furan-2-carboxylic acid with amidoxime under dehydrating conditions.

    Coupling reactions: The final step involves coupling the benzo[d]isoxazole and furan-2-yl-1,2,4-oxadiazole derivatives with an appropriate acetamide linker under conditions that promote amide bond formation.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group in the benzo[d]isoxazole precursor can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Common reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various acids or bases for substitution reactions. Major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action for any biological activity of 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide would depend on its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar compounds include other heterocyclic acetamides and derivatives of benzo[d]isoxazole and furan-2-yl-1,2,4-oxadiazole. Compared to these, 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-20(13-17-15-7-2-4-9-18(15)29-25-17)23-16-8-3-1-6-14(16)12-21-24-22(26-30-21)19-10-5-11-28-19/h1-11H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAOIJNRADPILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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